molecular formula C13H21NO5 B3037986 Procerine CAS No. 68622-81-1

Procerine

Cat. No.: B3037986
CAS No.: 68622-81-1
M. Wt: 271.31 g/mol
InChI Key: UEASBNMLRVSIRE-FWQKEWFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Procerine is an organic compound primarily known for its application in hair loss treatment. It is formulated with natural ingredients that inhibit the enzyme 5 Alpha-Reductase, which converts testosterone into dihydrotestosterone (DHT). DHT is a byproduct that binds to androgen receptors in the scalp, leading to hair follicle miniaturization and hair loss .

Preparation Methods

Synthetic Routes and Reaction Conditions: Procerine is synthesized through a series of organic reactions involving the combination of various natural compounds. The exact synthetic route is proprietary, but it generally involves the extraction and purification of active ingredients from natural sources, followed by chemical modification to enhance their efficacy.

Industrial Production Methods: In industrial settings, this compound is produced in large-scale bioreactors where the natural ingredients are cultivated, harvested, and processed. The production process includes several stages such as extraction, purification, and formulation to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions: Procerine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, altering the chemical structure and properties of this compound.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound that have enhanced or modified biological activity.

Scientific Research Applications

Procerine has a wide range of scientific research applications, including:

Mechanism of Action

Procerine exerts its effects by inhibiting the enzyme 5 Alpha-Reductase, which is responsible for converting testosterone into dihydrotestosterone (DHT). By blocking this conversion, this compound reduces the levels of DHT in the scalp, preventing it from binding to androgen receptors and causing hair follicle miniaturization. This inhibition leads to the preservation of hair follicles and promotes hair growth .

Comparison with Similar Compounds

    Finasteride: Another inhibitor of 5 Alpha-Reductase, commonly used in the treatment of male pattern baldness.

    Minoxidil: A vasodilator that promotes hair growth by increasing blood flow to hair follicles.

    Dutasteride: A more potent inhibitor of 5 Alpha-Reductase, used for treating hair loss and benign prostatic hyperplasia.

Comparison: Procerine is unique in that it combines multiple natural ingredients to achieve its effects, whereas compounds like Finasteride and Dutasteride are synthetic drugs. Unlike Minoxidil, which works by increasing blood flow, this compound specifically targets the hormonal pathway involved in hair loss. This makes this compound a preferred choice for individuals seeking a natural and holistic approach to hair loss treatment .

Properties

IUPAC Name

[(1R,7S,8R)-6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-7(8(2)16)13(18)19-11-3-4-14-5-10(17)9(6-15)12(11)14/h7,9-12,15,17H,3-6H2,1-2H3/t7?,9-,10?,11+,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEASBNMLRVSIRE-FWQKEWFGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)C(=O)OC1CCN2C1C(C(C2)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)C)C(=O)O[C@@H]1CCN2[C@@H]1[C@H](C(C2)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Procerine
Reactant of Route 2
Procerine
Reactant of Route 3
Procerine
Reactant of Route 4
Procerine
Reactant of Route 5
Procerine
Reactant of Route 6
Procerine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.